molecular formula C8H14O2 B081020 5,5-Dimethyl-2-vinyl-1,3-dioxane CAS No. 13260-75-8

5,5-Dimethyl-2-vinyl-1,3-dioxane

Cat. No. B081020
Key on ui cas rn: 13260-75-8
M. Wt: 142.2 g/mol
InChI Key: QTKAQSUDWKTUTM-UHFFFAOYSA-N
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Patent
US04703116

Procedure details

2-Ethenyl-5,5-dimethyl-1,3-dioxane was prepared by adding 15.4 g. of acrolein (9.275 mole) and 26.0 g. (0.25 mole) 2,2-dimethyl-1,3-propanediol to a 100 ml. round bottom flask equipped with magnetic stir bar and thermocouple. Hydrochloric acid (0.1 ml. 37%) was added to the reaction and the temperature dropped to about 5° C. After all of the diol was dissolved, the reaction exothermed to approximately 45° C. After the reaction was cooled to 30° C., the mixture was placed in a separatory funnel. The lower aqueous layer was removed and the organic layer simultaneously neutralized and dried with excess sodium carbonate (anhydrous). The material was filtered and distilled (Bp 40° C. at 10 mm/Hg) to give a water clear liquid.
Name
acrolein
Quantity
9.275 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][C:6]([CH3:11])([CH2:9]O)[CH2:7][OH:8].Cl>>[CH:3]([CH:1]1[O:8][CH2:7][C:6]([CH3:11])([CH3:9])[CH2:5][O:2]1)=[CH2:4]

Inputs

Step One
Name
acrolein
Quantity
9.275 mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
CC(CO)(CO)C
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 15.4 g
CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with magnetic stir bar
ADDITION
Type
ADDITION
Details
the temperature dropped to about 5° C
CUSTOM
Type
CUSTOM
Details
the reaction exothermed to approximately 45° C
CUSTOM
Type
CUSTOM
Details
the mixture was placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with excess sodium carbonate (anhydrous)
FILTRATION
Type
FILTRATION
Details
The material was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled (Bp 40° C. at 10 mm/Hg)
CUSTOM
Type
CUSTOM
Details
to give a water clear liquid

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1OCC(CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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